molecular formula C23H16ClN3 B2527654 1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-58-7

1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2527654
CAS No.: 901245-58-7
M. Wt: 369.85
InChI Key: VJLVOLJLGIUGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a member of the pyrazoloquinoline family, which has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

Scientific Research Applications of 1-(3-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Optical and Electronic Properties
Research on derivatives similar to this compound has highlighted their potential in optical and electronic applications. Studies have explored the optical absorption, fluorescence spectra, and the effect of solvent polarity on these properties, revealing significant shifts in absorption and fluorescence bands relevant to luminescent or electroluminescent applications. The interaction of dipole moments in ground and excited states under different solvent polarities offers insights into their applicability in green-yellow light emission devices, as demonstrated by Danel et al. (2010) Danel, K., Gąsiorski, P., Matusiewicz, M., Całus, S., Uchacz, T., & Kityk, A. (2010).

Corrosion Inhibition
Quinoxaline derivatives, closely related to the compound , have been evaluated for their efficacy as corrosion inhibitors for mild steel in acidic mediums. The investigation by Saraswat and Yadav (2020) on compounds like CPTQ and DPTQ showcases their high corrosion inhibition efficiency, hinting at the protective capabilities of similar compounds against steel corrosion in acidic environments. This suggests potential applications in industries where steel preservation is critical Saraswat, V., & Yadav, M. (2020).

Photovoltaic and Photodiode Applications
The structural and photovoltaic properties of compounds analogous to this compound have been studied, revealing their potential in organic–inorganic photodiode fabrication. Research indicates that the presence of chlorophenyl groups can improve diode parameters, suggesting the suitability of these derivatives in photodiodes and possibly in broader photovoltaic applications. This is supported by work from Zeyada et al. (2016) which focuses on the photovoltaic properties of quinoline derivatives and their implementation in heterojunction diodes Zeyada, H., El-Nahass, M., & El-Shabaan, M. M. (2016).

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3/c1-15-9-11-16(12-10-15)22-20-14-25-21-8-3-2-7-19(21)23(20)27(26-22)18-6-4-5-17(24)13-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLVOLJLGIUGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.